4-Cyclopropylthiazol-2-amine (CAS 324579-90-0) is a substituted heterocyclic amine featuring a 2-aminothiazole core functionalized with a cyclopropyl group at the 4-position. This structure serves as a critical intermediate in medicinal chemistry and process development, primarily for the synthesis of highly specific and potent enzyme inhibitors. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically relevant molecules, particularly those targeting protein kinases.
In drug discovery and process chemistry, substituting 4-Cyclopropylthiazol-2-amine with simpler analogs like 4-methylthiazol-2-amine or the parent 2-aminothiazole is often not viable. The cyclopropyl group is not merely a steric placeholder; its unique electronic properties and conformational rigidity directly influence molecular geometry and binding interactions with target proteins. This structural distinction is critical for achieving the desired potency, kinase selectivity, and metabolic stability in the final active pharmaceutical ingredient (API). Consequently, replacing this specific precursor can lead to a significant or total loss of biological activity, making it a functionally non-interchangeable building block for its intended applications.
4-Cyclopropylthiazol-2-amine is a documented key starting material in the synthesis of Alectinib (CH5424802), a highly potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The final compound, which incorporates the intact 4-cyclopropylthiazole moiety, exhibits an IC50 of 1.9 nM against ALK, demonstrating the precursor's role in constructing a high-affinity API.
| Evidence Dimension | Suitability as a precursor for Alectinib |
| Target Compound Data | Confirmed use in the synthesis of Alectinib (ALK IC50 = 1.9 nM). |
| Comparator Or Baseline | Alternative precursors (Not viable for Alectinib synthesis). |
| Quantified Difference | Enables synthesis of target molecule; alternatives do not. |
| Conditions | Multi-step organic synthesis for an active pharmaceutical ingredient. |
For any R&D or manufacturing program targeting Alectinib or its direct analogs, this specific precursor is required to achieve the final molecular architecture and biological activity.
In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the choice of substituent at the thiazole 4-position is critical for potency. A derivative synthesized from a 4-cyclopropylthiazole precursor (Compound 12u) demonstrated a CDK9 inhibitory IC50 of 7 nM. This was over 80-fold more potent than analogs where the cyclopropyl group was absent or replaced by other substituents, which showed significantly lower activity.
| Evidence Dimension | CDK9 Inhibition (IC50) |
| Target Compound Data | 7 nM (Derived from 4-cyclopropylthiazole precursor) |
| Comparator Or Baseline | Analogs with other C4-substituents or H (>500 nM) |
| Quantified Difference | >80-fold higher potency |
| Conditions | In vitro enzyme inhibition assay against CDK9/cyclin T1. |
This demonstrates a clear, quantifiable performance advantage, justifying the selection of this precursor in lead optimization programs to achieve nanomolar potency.
The cyclopropyl group is a recognized structural motif for enhancing metabolic stability by blocking potential sites of oxidative metabolism. In the optimization of ALK inhibitors, it was noted that the side-chains on the core scaffold, such as the one derived from 4-cyclopropylthiazol-2-amine, crucially affected the metabolic stability of the final compounds. The use of a cyclopropyl group instead of more metabolically labile groups (e.g., isopropyl or tert-butyl) is a standard medicinal chemistry strategy to improve pharmacokinetic properties.
| Evidence Dimension | Metabolic Half-Life (t½) |
| Target Compound Data | Incorporation of the cyclopropyl group is correlated with enhanced metabolic stability. |
| Comparator Or Baseline | Analogs with metabolically labile alkyl groups (e.g., isopropyl). |
| Quantified Difference | Can prevent rapid metabolic degradation, a common failure point for drug candidates. |
| Conditions | In vitro human liver microsome (HLM) stability assays. |
Selecting this precursor can preemptively solve a major drug development hurdle, saving time and resources by building metabolic stability into the molecular design from the start.
This compound is the right choice for research and manufacturing workflows focused on the synthesis of the ALK inhibitor Alectinib. Its use is established in the literature, ensuring a defined and reproducible route to this high-value pharmaceutical target.
In medicinal chemistry programs targeting kinases, this precursor is ideal for generating lead compounds with high potency. Evidence shows its incorporation can lead to nanomolar-level inhibition, a significant improvement over simpler, non-cyclopropyl analogs.
For projects where metabolic stability is a key concern, this building block offers a rational solution. The cyclopropyl moiety can serve as a metabolic shield, making it a strategic choice for developing drug candidates with a lower risk of rapid in-vivo clearance.
Irritant